N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
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Overview
Description
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and bioactivity, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the propanamide group. One common method includes the cyclization of a hydrazide with a nitrile oxide intermediate. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as trimethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases associated with oxidative stress and cancer.
Industry: Utilized in the development of advanced materials due to its stable oxadiazole ring structure.
Mechanism of Action
The mechanism by which N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide: Known for its acetylcholinesterase inhibitory activity.
N-(3-methoxyphenyl)-3-phenylpropanamide: Another compound with a similar structural motif.
Uniqueness
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide stands out due to its 1,2,4-oxadiazole ring, which imparts unique stability and bioactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where stability and bioactivity are crucial.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-16(22)19-15-7-5-4-6-14(15)18-20-17(21-24-18)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOYGXORJQWAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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